1-[(2-Aminophenyl)methyl]pyrrolidine-2,5-dione
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Overview
Description
1-[(2-Aminophenyl)methyl]pyrrolidine-2,5-dione is a heterocyclic compound with a molecular formula of C11H12N2O2. It is known for its diverse applications in medicinal chemistry and pharmaceutical research due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Aminophenyl)methyl]pyrrolidine-2,5-dione typically involves the reaction of 2-aminobenzylamine with succinic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Aminophenyl)methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-[(2-Aminophenyl)methyl]pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in the treatment of various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-Aminophenyl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A simpler analog with similar structural features but lacking the aminophenyl group.
1-[(Pyridin-2-yl amino)methyl]pyrrolidine-2,5-dione: Contains a pyridine ring instead of the aminophenyl group, showing different biological activities.
Uniqueness
1-[(2-Aminophenyl)methyl]pyrrolidine-2,5-dione is unique due to the presence of the aminophenyl group, which enhances its biological activity and makes it a valuable compound in medicinal chemistry .
Biological Activity
1-[(2-Aminophenyl)methyl]pyrrolidine-2,5-dione, a compound characterized by its unique pyrrolidine structure with a dione functional group and an aminophenyl substituent, has garnered interest in pharmacological research. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H12N2O2 with a molecular weight of 204.23 g/mol. Its structure includes:
- A pyrrolidine ring : A five-membered ring containing one nitrogen atom.
- Dione functional groups : Present at the 2 and 5 positions of the pyrrolidine ring.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine-2,5-dione exhibit significant antimicrobial properties. In vitro studies have shown that certain pyrrolidine derivatives can inhibit the growth of various bacteria and fungi. For instance, compounds derived from similar structures have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Compound | MIC (mg/mL) | Active Against |
---|---|---|
PA-1 | 0.0039 | S. aureus |
PA-1 | 0.025 | E. coli |
Anticonvulsant Activity
Some studies suggest that related compounds exhibit anticonvulsant effects in animal models. These effects may be attributed to the compound's ability to modulate neurotransmitter systems or inhibit specific enzymes involved in seizure activity .
The exact mechanism of action for this compound remains largely unexplored; however, it is hypothesized that it may function as an enzyme inhibitor by binding to active sites on target enzymes or receptors. This interaction could potentially block their activity, leading to therapeutic effects .
Study on Antimicrobial Properties
A study published in recent literature evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The study found that structural modifications significantly influenced the antimicrobial potency of these compounds. Specifically, the presence of halogen substituents was linked to enhanced bioactivity against Gram-positive and Gram-negative bacteria .
Anticonvulsant Research
In another investigation focused on anticonvulsant properties, several derivatives were tested for their ability to reduce seizure frequency in rodent models. The results indicated that certain modifications to the pyrrolidine structure could enhance anticonvulsant efficacy .
Properties
IUPAC Name |
1-[(2-aminophenyl)methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9-4-2-1-3-8(9)7-13-10(14)5-6-11(13)15/h1-4H,5-7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBVFLCRMIQYHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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